1,1,3,3-Tetrachloro-1-fluoropropane
Overview
Description
1,1,3,3-Tetrachloro-1-fluoropropane is an organohalogen compound with the molecular formula C₃H₃Cl₄F It is characterized by the presence of four chlorine atoms and one fluorine atom attached to a three-carbon propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1-fluoropropane can be synthesized through halogenation reactions involving propane derivatives. One common method involves the reaction of 1,1,3,3-tetrachloropropane with hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of a chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while reduction with sodium borohydride can produce partially dechlorinated compounds .
Scientific Research Applications
1,1,3,3-Tetrachloro-1-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with unique halogenated structures.
Mechanism of Action
The mechanism by which 1,1,3,3-tetrachloro-1-fluoropropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with active sites on enzymes, potentially inhibiting or modifying their activity. Additionally, the presence of both chlorine and fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
1,1,2,3-Tetrachloro-1-fluoropropane: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.
1,1,1,3-Tetrachloro-3-fluoropropane: Another closely related compound with a different arrangement of halogen atoms.
Tetrachlorofluoropropane: A general term for compounds with four chlorine atoms and one fluorine atom attached to a propane backbone.
Uniqueness: 1,1,3,3-Tetrachloro-1-fluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,3,3-tetrachloro-1-fluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl4F/c4-2(5)1-3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLQJBJZKIZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380183 | |
Record name | 1,1,3,3-tetrachloro-1-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175897-94-6 | |
Record name | 1,1,3,3-tetrachloro-1-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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